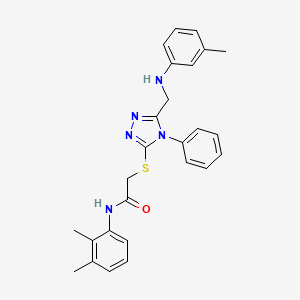

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15807869

Molecular Formula: C26H27N5OS

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H27N5OS |

|---|---|

| Molecular Weight | 457.6 g/mol |

| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C26H27N5OS/c1-18-9-7-11-21(15-18)27-16-24-29-30-26(31(24)22-12-5-4-6-13-22)33-17-25(32)28-23-14-8-10-19(2)20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |

| Standard InChI Key | YISCDDQWXBAQQA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C |

Introduction

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a dimethylphenyl group, a thioacetamide moiety, and a triazole ring. Its molecular formula is C26H27N5OS, and it has a molecular weight of 457.6 g/mol. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.

Structural Features

The compound's structure includes:

-

Dimethylphenyl Group: Provides a hydrophobic region, which can interact with biological targets.

-

Thioacetamide Moiety: Known for its ability to form covalent bonds with proteins, potentially inhibiting enzyme activity.

-

Triazole Ring: A heterocyclic structure that can participate in hydrogen bonding and π-π interactions, enhancing its biological activity.

Synthesis

The synthesis of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves a multi-step process. Although specific synthesis protocols are not detailed in the available literature, similar compounds often require the use of commercially available reagents and involve reactions such as nucleophilic substitution and condensation reactions.

Anticancer Activity

The compound's structure suggests potential anticancer activity due to its ability to interact with DNA and affect metabolic pathways. Similar triazole derivatives have shown promising results in inhibiting cancer cell growth.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume